molecular formula C26H32F3NO5 B11062866 1-[1-(3,4-diethoxybenzyl)-6,7-diethoxy-3,4-dihydroisoquinolin-2(1H)-yl]-2,2,2-trifluoroethanone

1-[1-(3,4-diethoxybenzyl)-6,7-diethoxy-3,4-dihydroisoquinolin-2(1H)-yl]-2,2,2-trifluoroethanone

Cat. No.: B11062866
M. Wt: 495.5 g/mol
InChI Key: ATMAXLRHQMILJJ-UHFFFAOYSA-N
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Description

1-[1-(3,4-DIETHOXYBENZYL)-6,7-DIETHOXY-3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-2,2,2-TRIFLUORO-1-ETHANONE is a synthetic compound that belongs to the class of isoquinoline derivatives. These compounds are known for their diverse biological activities and have been studied for their potential therapeutic applications.

Preparation Methods

The synthesis of 1-[1-(3,4-DIETHOXYBENZYL)-6,7-DIETHOXY-3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-2,2,2-TRIFLUORO-1-ETHANONE involves several steps. The starting materials typically include 3,4-diethoxybenzyl chloride and 6,7-diethoxy-3,4-dihydroisoquinoline. The reaction proceeds through a series of nucleophilic substitutions and cyclization reactions under controlled conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity .

Chemical Reactions Analysis

1-[1-(3,4-DIETHOXYBENZYL)-6,7-DIETHOXY-3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-2,2,2-TRIFLUORO-1-ETHANONE undergoes various chemical reactions, including:

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound has shown potential in modulating biological pathways, making it a candidate for drug development.

    Medicine: Research has indicated its potential use in treating certain medical conditions due to its bioactive properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[1-(3,4-DIETHOXYBENZYL)-6,7-DIETHOXY-3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-2,2,2-TRIFLUORO-1-ETHANONE involves its interaction with specific molecular targets in the body. It may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar compounds include other isoquinoline derivatives such as:

1-[1-(3,4-DIETHOXYBENZYL)-6,7-DIETHOXY-3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-2,2,2-TRIFLUORO-1-ETHANONE stands out due to its unique trifluoroethanone group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C26H32F3NO5

Molecular Weight

495.5 g/mol

IUPAC Name

1-[1-[(3,4-diethoxyphenyl)methyl]-6,7-diethoxy-3,4-dihydro-1H-isoquinolin-2-yl]-2,2,2-trifluoroethanone

InChI

InChI=1S/C26H32F3NO5/c1-5-32-21-10-9-17(14-22(21)33-6-2)13-20-19-16-24(35-8-4)23(34-7-3)15-18(19)11-12-30(20)25(31)26(27,28)29/h9-10,14-16,20H,5-8,11-13H2,1-4H3

InChI Key

ATMAXLRHQMILJJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)CC2C3=CC(=C(C=C3CCN2C(=O)C(F)(F)F)OCC)OCC)OCC

Origin of Product

United States

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